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Compound of Interest

Compound Name: 5-Azacytosine-15N4

Cat. No.: B016484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key Nuclear Magnetic

Resonance (NMR) spectroscopy techniques utilized for the study of 15N labeled compounds.

These methods are instrumental in determining the structure, dynamics, and interactions of

proteins and other biomolecules, playing a crucial role in drug discovery and development.

Introduction to 15N Isotope Labeling
Nitrogen-15 (¹⁵N) is a stable isotope that is essential for a wide range of biomolecular NMR

studies.[1] While the natural abundance of ¹⁵N is low (around 0.37%), proteins and nucleic

acids can be enriched with ¹⁵N by providing labeled nutrients (e.g., ¹⁵NH₄Cl) during expression.

[1][2] This isotopic labeling allows for the specific observation of nitrogen atoms within a

macromolecule, enabling a suite of powerful NMR experiments that provide information at

atomic resolution.[1][3] The spin-1/2 nature of the ¹⁵N nucleus results in sharp NMR signals,

which is a significant advantage over the quadrupolar and naturally abundant ¹⁴N nucleus that

produces very broad signals.[2][3]
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The ¹H-¹⁵N HSQC experiment is often the starting point for NMR studies of ¹⁵N labeled

proteins. It is a two-dimensional experiment that correlates the chemical shifts of amide protons

(¹H) with their directly bonded nitrogen atoms (¹⁵N).[4] The resulting spectrum serves as a

"fingerprint" of the protein, with each non-proline residue typically giving rise to a single peak.[4]

[5] This allows for the assessment of sample integrity, folding, and homogeneity.[4]

Fingerprinting and Structural Integrity: A well-dispersed ¹H-¹⁵N HSQC spectrum is indicative

of a folded protein. Changes in the spectrum can indicate unfolding, aggregation, or

degradation.

Ligand Binding and Drug Screening: Changes in the chemical shifts of specific peaks upon

the addition of a ligand can identify the binding site on the protein, a technique known as

Chemical Shift Perturbation (CSP) mapping.[5][6][7] This is a powerful tool in the initial

stages of drug discovery for hit identification and validation.[7][8]

Resonance Assignment: The HSQC spectrum is the foundation for sequential backbone

resonance assignment, which is a prerequisite for detailed structure determination and

dynamics studies.[9]

Sample Preparation:

Dissolve the ¹⁵N-labeled protein in a suitable buffer (e.g., 50 mM phosphate, 150 mM

NaCl, pH 6.5).

The protein concentration should be in the range of 50 µM to 1 mM.[10]

Add 5-10% D₂O to the sample for the spectrometer's lock system.[10]

Transfer the sample to a high-quality NMR tube.

Spectrometer Setup:

Insert the sample into the spectrometer and lock onto the D₂O signal.

Tune and match the ¹H and ¹⁵N channels of the probe.

Optimize the shim currents to achieve a narrow and symmetrical water signal.
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Acquisition Parameters (Example for a 600 MHz Spectrometer):

Use a sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi).[9]

Set the ¹H spectral width to ~14 ppm, centered at the water resonance (~4.7 ppm).

Set the ¹⁵N spectral width to ~35 ppm, centered at ~118 ppm.[10]

Acquire at least 2048 complex points in the direct ¹H dimension and 128-256 complex

points in the indirect ¹⁵N dimension.[10]

Set the number of scans based on the sample concentration (e.g., 8-16 scans for a ~500

µM sample).[10]

Set the inter-scan delay (d1) to 1-1.5 seconds.

Data Processing:

Apply a squared sine-bell window function in both dimensions.

Perform Fourier transformation.

Phase correct the spectrum manually.

Reference the spectrum using the water signal.

Transverse Relaxation-Optimized Spectroscopy
(TROSY)
For larger proteins (>25 kDa), spectral resolution and sensitivity in standard HSQC

experiments are often poor due to rapid transverse relaxation.[9] Transverse Relaxation-

Optimized Spectroscopy (TROSY) is a technique that significantly enhances both resolution

and sensitivity for larger macromolecules by taking advantage of interference between different

relaxation mechanisms at high magnetic fields.[11][12] This has enabled the study of

biomolecules up to 1,000 kDa in solution.[12]

Large Proteins and Macromolecular Complexes: TROSY is the method of choice for studying

the structure and interactions of large proteins and their complexes.[12][13]
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Intrinsically Disordered Proteins (IDPs): TROSY can improve spectral quality for large IDPs,

which often suffer from severe spectral overlap.[14][15]

Studies without Deuteration: While deuteration is often beneficial, ¹⁵N-detected TROSY

experiments can provide high-quality spectra without the need for deuteration, which is

advantageous for proteins that are difficult to express in deuterated media.[11][12]

The protocol is similar to the standard HSQC, with the primary difference being the pulse

sequence and often the requirement for a higher field spectrometer.

Sample Preparation: As per the HSQC protocol. For very large proteins, uniform deuteration

with back-exchange of amide protons in H₂O is highly recommended to reduce relaxation.

Spectrometer Setup: As per the HSQC protocol. TROSY experiments benefit significantly

from higher magnetic fields (≥ 600 MHz).[11]

Acquisition Parameters:

Use a TROSY-based pulse sequence (e.g., trosyetf3gpsi).

Other parameters are similar to the HSQC experiment, but may require optimization based

on the specific protein and spectrometer.

Data Processing: Similar to the HSQC protocol.

¹⁵N Relaxation Experiments for Protein Dynamics
NMR is a powerful tool for studying protein dynamics over a wide range of timescales.[16][17]

[18] By measuring the relaxation rates of the ¹⁵N nuclei, one can gain insights into the flexibility

and conformational changes of the protein backbone. The primary experiments are:

T₁ (Longitudinal Relaxation): Measures the spin-lattice relaxation rate, which is sensitive to

fast (picosecond to nanosecond) motions.[16][19]

T₂ (Transverse Relaxation): Measures the spin-spin relaxation rate, which is sensitive to both

fast and slower (microsecond to millisecond) motions.[16][19]
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¹H-¹⁵N Heteronuclear Nuclear Overhauser Effect (hetNOE): Provides information about the

amplitude of fast backbone motions.[19]

Identification of Flexible Regions: Residues in loops or at the termini of a protein often exhibit

lower hetNOE values and longer T₁ and T₂ times, indicating higher flexibility.

Conformational Exchange: Elevated T₂ relaxation rates can indicate the presence of

conformational exchange on the µs-ms timescale, which is often associated with functionally

important motions.[16]

Protein-Ligand Interactions: Changes in dynamics upon ligand binding can reveal allosteric

effects and provide a more complete picture of the binding event.

Sample Preparation: As per the HSQC protocol. The sample must be stable for the duration

of the experiments.

Spectrometer Setup: As per the HSQC protocol.

Acquisition:

A series of 2D ¹H-¹⁵N correlation spectra are recorded with a variable relaxation delay.

For T₁: Typically 8-10 spectra are recorded with relaxation delays ranging from ~10 ms to

~1.5 s.

For T₂: Typically 8-10 spectra are recorded with relaxation delays ranging from ~10 ms to

~200 ms.

For hetNOE: Two spectra are recorded, one with proton saturation and one without.[19]

Data Processing and Analysis:

Process the 2D spectra as described for the HSQC.

For each assigned residue, measure the peak intensity or volume in each spectrum of the

relaxation series.
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Fit the decay of peak intensity as a function of the relaxation delay to an exponential

function to extract the T₁ and T₂ relaxation rates.

The hetNOE is calculated as the ratio of peak intensities in the spectra with and without

proton saturation.[19]

Quantitative Data Summary
Technique

Molecular Weight
Range

Key Information
Provided

Typical Protein
Concentration

¹H-¹⁵N HSQC < 25 kDa

Fingerprint, structural

integrity, ligand

binding

50 µM - 1 mM

¹H-¹⁵N TROSY
> 25 kDa (up to ~1

MDa)[12][20]

Structure and

interactions of large

molecules

50 µM - 1 mM

¹⁵N Relaxation

< 50 kDa (up to 200

kDa with TROSY and

deuteration)[19][20]

Backbone dynamics

(ps-ms timescale)
> 200 µM

CSP Mapping
< 40 kDa (for

assignment)[7]

Ligand binding site

identification
50 µM - 500 µM
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Caption: General experimental workflow for 15N NMR studies.
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Caption: Workflow for Chemical Shift Perturbation (CSP) mapping.
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Caption: Workflow for protein dynamics analysis using 15N relaxation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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